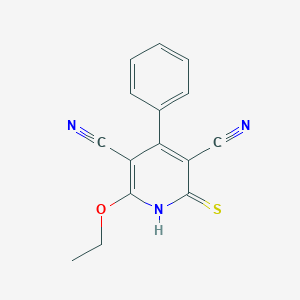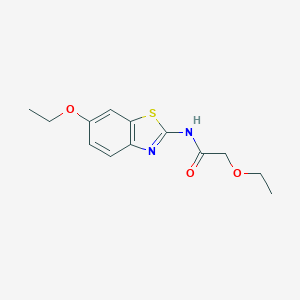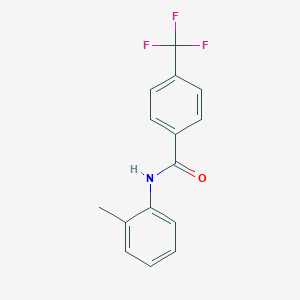![molecular formula C23H26N4O4 B262030 N-[(Z)-[4-[(2-cyanophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B262030.png)
N-[(Z)-[4-[(2-cyanophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyanobenzyl group, an ethoxybenzylidene moiety, and a morpholinyl acetohydrazide group, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:
Formation of the cyanobenzyl intermediate: This step involves the reaction of 2-cyanobenzyl chloride with an appropriate nucleophile to form the cyanobenzyl intermediate.
Ethoxybenzylidene formation: The cyanobenzyl intermediate is then reacted with 3-ethoxybenzaldehyde under basic conditions to form the ethoxybenzylidene intermediate.
Morpholinyl acetohydrazide synthesis: The final step involves the reaction of the ethoxybenzylidene intermediate with morpholine and hydrazine hydrate to yield N’-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N’-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N’-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, gene expression, or protein synthesis.
Inducing oxidative stress or apoptosis: Leading to cell death in certain types of cancer cells.
Comparación Con Compuestos Similares
N’-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide can be compared with other similar compounds, such as:
N’-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide: Differing by the presence of a methoxy group instead of an ethoxy group.
N’-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-piperidinyl)acetohydrazide: Differing by the presence of a piperidinyl group instead of a morpholinyl group.
Propiedades
Fórmula molecular |
C23H26N4O4 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
N-[(Z)-[4-[(2-cyanophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C23H26N4O4/c1-2-30-22-13-18(15-25-26-23(28)16-27-9-11-29-12-10-27)7-8-21(22)31-17-20-6-4-3-5-19(20)14-24/h3-8,13,15H,2,9-12,16-17H2,1H3,(H,26,28)/b25-15- |
Clave InChI |
YKOXQBSQYOJPAX-MYYYXRDXSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CN2CCOCC2)OCC3=CC=CC=C3C#N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)CN2CCOCC2)OCC3=CC=CC=C3C#N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)CN2CCOCC2)OCC3=CC=CC=C3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-Naphthyloxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261957.png)
![allyl 3-[3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B261962.png)
![6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)
![6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262019.png)

![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)
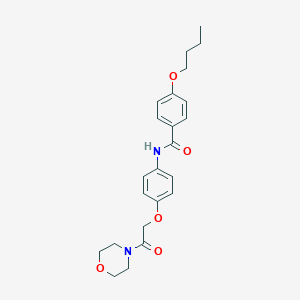
![N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(2-METHYLPHENOXY)ACETAMIDE](/img/structure/B262028.png)
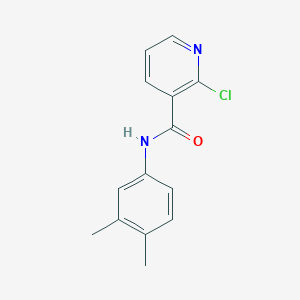
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)
